Kitol Diacetate
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Overview
Description
Kitol Diacetate is a chemical compound known for its complex structure and significant applications in various fields. It is a diacetate derivative of Kitol, a compound related to Vitamin A.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kitol Diacetate typically involves the acetylation of Kitol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted under controlled temperatures to ensure the formation of the diacetate derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Kitol Diacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The acetate groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Scientific Research Applications
Kitol Diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in synthetic organic chemistry.
Biology: this compound is studied for its potential biological activities, including its role in cellular processes and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of Kitol Diacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Kitol Diacetate can be compared with other similar compounds, such as:
Retinyl Acetate: Both compounds are derivatives of Vitamin A, but this compound has a more complex structure and different chemical properties.
Retinol: While Retinol is a simpler form of Vitamin A, this compound has additional functional groups that confer unique properties.
Retinoic Acid: This compound is another derivative of Vitamin A, but it has different biological activities and applications compared to this compound.
Uniqueness: Its complex structure allows for a wide range of chemical modifications and applications in various fields .
Biological Activity
Kitol diacetate, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by data tables and case studies from various research findings.
Overview of this compound
This compound is a derivative of kitol, which is an acetylated form of the natural compound found in certain plants. The compound's structure allows it to interact with biological systems effectively, exhibiting a range of pharmacological activities.
Antimicrobial Activity
Antimicrobial Properties:
this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
The effectiveness against Pseudomonas aeruginosa, particularly strains with elevated MICs for other biocides, indicates potential for use in clinical settings where antibiotic resistance is a concern .
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Study: Anti-inflammatory Effects
In a study evaluating the effects of this compound on induced inflammation in animal models, it was found to reduce edema significantly compared to control groups. The reduction in inflammatory markers such as TNF-alpha and IL-6 was notable, suggesting its potential as an anti-inflammatory agent .
Antioxidant Activity
This compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.
Table 2: Antioxidant Activity Assays
The results indicate that this compound has a strong capacity to neutralize free radicals, making it a candidate for further research in oxidative stress-related conditions.
Properties
IUPAC Name |
[6-(acetyloxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H64O4/c1-30(19-21-39-32(3)17-14-23-42(39,8)9)16-13-25-44(12)37(26-31(2)20-22-40-33(4)18-15-24-43(40,10)11)27-34(5)38(28-47-35(6)45)41(44)29-48-36(7)46/h13,16,19-22,25-27,37-38,41H,14-15,17-18,23-24,28-29H2,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRGWOUOWMKOFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2COC(=O)C)COC(=O)C)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H64O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.